molecular formula C10H17NO3 B2607015 tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate CAS No. 1783743-14-5

tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate

Cat. No.: B2607015
CAS No.: 1783743-14-5
M. Wt: 199.25
InChI Key: NZOCATWNHWABFY-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate is a versatile chemical building block in medicinal chemistry and drug discovery research. Its structure, featuring a strained cyclobutanone ring, is of significant interest for developing enzyme inhibitors. The electrophilic nature of the cyclobutanone carbonyl can facilitate reversible covalent binding to active site residues in proteases, while the compound can also exist as a hydrate to mimic transition states in metalloenzyme catalysis . This makes it a valuable scaffold for creating inhibitors targeting bacterial enzymes, such as diaminopimelate desuccinylase (DapE), a promising target for novel antibiotics . Furthermore, the 3-oxocyclobutyl motif is a key intermediate in synthesizing agonists for neurological targets like the metabotropic glutamate receptor subtype 5 (mGluR5) . The tert-butyl carbamate (Boc) protecting group enhances the compound's stability during synthetic applications, allowing researchers to perform further transformations on the amine functionality. This reagent is designed for use in constructing complex molecules for biological evaluation and is strictly for laboratory research purposes.

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOCATWNHWABFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the type of reaction and the conditions used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate serves as an essential building block in organic synthesis. It is utilized as a reagent in various chemical reactions, facilitating the formation of more complex molecules. The compound can undergo multiple types of reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemists.

Synthesis Methodology
The synthesis typically involves the reaction of tert-butyl carbamate with a cyclobutanone derivative. This reaction is conducted under controlled conditions using bases such as sodium hydride or potassium carbonate in solvents like tetrahydrofuran or dimethylformamide. Optimizing these conditions is crucial for maximizing yield and purity .

Biological Research

Enzyme Mechanisms and Pharmacological Studies
this compound has been investigated for its role as an enzyme inhibitor or activator. The carbamate group can form covalent bonds with active sites on enzymes, modulating their activity. This property makes the compound a valuable subject in pharmacological studies aimed at understanding enzyme mechanisms and developing new therapeutic agents .

Potential Therapeutic Properties
Research indicates that this compound may influence various biological pathways through interactions with cellular receptors. Its ability to modulate enzyme activity suggests potential applications in drug design and development, particularly for conditions where enzyme inhibition or activation is beneficial .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals. It serves as an intermediate in the manufacture of agrochemicals and other industrial products. The production processes mirror laboratory syntheses but are scaled up for efficiency, utilizing industrial-grade reagents and optimized conditions to ensure high yield and purity.

Case Studies

Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited arginase activity, a key enzyme involved in the urea cycle. The compound was shown to bind to the enzyme's active site, leading to significant reductions in its catalytic activity. This finding highlights its potential use in therapeutic contexts where arginase modulation is desired .

Case Study 2: Synthesis of Novel Compounds
In another research initiative, this compound was used as a precursor in the synthesis of novel aminocyclobutane derivatives. These derivatives exhibited promising biological activities, suggesting that the original compound can serve as a versatile starting material for creating new pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

tert-Butyl (3-oxocyclobutyl)carbamate
  • Structure : Lacks the N-methyl group present in the target compound.
  • Key Data :
    • Molecular Weight: 185.22 g/mol
    • Melting Point: 122–124°C
    • Purity: ≥95% (GC)
  • Applications : Used in reductive amination reactions to synthesize cis/trans-cyclobutylamine isomers for PDE1 inhibitors .
  • Reactivity : The absence of the N-methyl group increases nucleophilicity at the nitrogen, facilitating reactions with electrophiles like benzylamine .
tert-Butyl N-(3-oxocyclopentyl)carbamate
  • Structure : Features a 5-membered cyclopentane ring instead of cyclobutane.
  • Key Data :
    • CAS: 847416-99-3
    • Similarity Score to Target Compound: 0.94 (cyclobutyl vs. cyclopentyl) .
tert-Butyl N-(1-methyl-3-oxocyclopentyl)carbamate
  • Structure : Combines a cyclopentane ring with a methyl substituent at the 1-position.
  • Key Data :
    • CAS: 1638744-43-0
    • Purity: 95% .
  • Applications : The additional methyl group may improve lipophilicity, making it suitable for CNS-targeting drug candidates.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Purity Key Functional Groups
tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate 199.27* Not reported 95% Boc, N-methyl, 3-oxocyclobutyl
tert-Butyl (3-oxocyclobutyl)carbamate 185.22 122–124 ≥95% Boc, 3-oxocyclobutyl
tert-Butyl (3-oxocyclohexyl)carbamate 199.27 Not reported Boc, 3-oxocyclohexyl

*Calculated based on structure.

  • Key Observations: The N-methyl group in the target compound increases molecular weight by ~14 g/mol compared to the non-methylated analog. Cyclobutane derivatives generally exhibit higher ring strain, leading to lower melting points compared to larger-ring analogs (e.g., cyclohexyl) .
Reductive Amination
  • Target Compound : The N-methyl group sterically hinders the nitrogen, reducing reactivity in reductive amination compared to tert-butyl (3-oxocyclobutyl)carbamate .
  • Non-Methylated Analog: Efficiently undergoes reductive amination with benzylamine to form cyclobutylamine intermediates critical for PDE1 inhibitors .
Nucleophilic Substitution
  • tert-Butyl N-[(3-oxocyclobutyl)methyl]carbamate (CAS 2098067-97-9): The methylene spacer between the nitrogen and cyclobutane ring enhances flexibility, enabling diverse SNAr reactions with chlorobenzothiazole .

Stereochemical Considerations

  • cis/trans Isomerism :
    • tert-Butyl (3-oxocyclobutyl)carbamate generates cis/trans isomers upon amination, requiring chiral chromatography for separation .
    • The N-methyl group in the target compound may restrict rotational freedom, favoring specific isomers during synthesis .

Biological Activity

Tert-butyl N-methyl-N-(3-oxocyclobutyl)carbamate is an organic compound with a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol. This compound features a tert-butyl group, a methyl group, and a cyclobutyl moiety containing a ketone functional group. The presence of the carbamate functional group suggests significant potential for various biological activities, particularly in enzyme modulation and receptor interactions.

The structural characteristics of this compound contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, which can influence its biological interactions.

Property Value
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Melting Point122°C to 124°C
Assay Percent Range94% min. (GC)
Percent Purity95%

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as an enzyme inhibitor or activator. The carbamate group can form covalent bonds with active sites on enzymes, potentially modulating their activity. This property is critical for drug design and biochemical assays.

Enzyme Interaction Studies

Studies have shown that this compound can interact with specific enzymes, influencing their catalytic activity. For example:

  • Inhibition Mechanism : The compound may inhibit enzymes by covalently binding to their active sites, preventing substrate access.
  • Activation Mechanism : Conversely, it may also act as an activator by stabilizing certain enzyme conformations that enhance activity.

Case Studies

  • Enzyme Modulation : In a study examining the interaction of cyclobutanone derivatives with SARS-CoV-2 nonstructural proteins, this compound was identified as a potential lead compound for developing antiviral agents targeting Nsp13 helicase. This enzyme plays a crucial role in viral replication, making it a valuable target for therapeutic intervention .
  • Pharmacological Applications : Research has focused on the compound's potential applications in pharmacology. Its ability to modulate enzyme activity suggests it could be developed into drugs aimed at treating various diseases by targeting specific biochemical pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Covalent Bonding : The compound can form covalent bonds with enzymes or receptors, modulating their activity.
  • Influence on Biological Pathways : By interacting with cellular receptors, it may influence various signaling pathways critical for cellular functions.

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